1-Bromo-4-(3-bromo-propane-1-sulfonyl)-benzene

Description

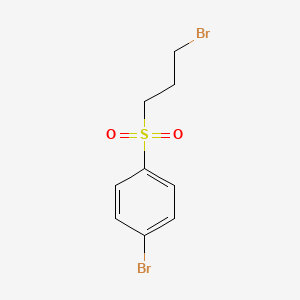

1-Bromo-4-(3-bromo-propane-1-sulfonyl)-benzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at the para position and a propane-1-sulfonyl group bearing a bromine atom at the 3-position. The sulfonyl group (–SO₂–) imparts strong electron-withdrawing characteristics, rendering the benzene ring electron-deficient and influencing its reactivity in cross-coupling reactions.

Properties

IUPAC Name |

1-bromo-4-(3-bromopropylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2O2S/c10-6-1-7-14(12,13)9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZAKEKFMRKJXIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CCCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Bromo-4-(3-bromo-propane-1-sulfonyl)-benzene is an organic compound that belongs to the class of sulfonyl-substituted aromatic compounds. This compound's unique structure, characterized by the presence of bromine and sulfonyl groups, suggests significant potential for various biological activities. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C10H12Br2O2S. The compound features a benzene ring substituted with a bromine atom and a sulfonyl group attached to a bromo-propyl chain. The presence of these functional groups influences its reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to its ability to act as an electrophile , forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to:

- Inhibition of Enzyme Activity : The sulfonyl group may interact with enzymes involved in metabolic pathways, potentially disrupting their function.

- Modulation of Receptor Function : The compound may influence receptor-mediated signaling pathways, affecting cellular responses.

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit antibacterial activity by inhibiting bacterial enzymes involved in folic acid synthesis. This inhibition disrupts bacterial growth and replication, making it a candidate for antibiotic development.

Toxicological Profile

The toxicological profile of related brominated compounds suggests potential risks associated with exposure. Studies have shown that exposure to brominated compounds can lead to:

- Carcinogenic Effects : Some studies classify certain brominated compounds as potential human carcinogens based on animal studies indicating increased tumor incidence.

- Neurotoxicity : Animal studies have reported neurological effects such as decreased activity and ataxia following exposure to high concentrations of brominated compounds.

Case Studies

Several studies have explored the biological effects of related compounds:

- Study on Antibacterial Activity : A study demonstrated that sulfonamide derivatives, including those with similar structures, effectively inhibited bacterial growth by targeting folate synthesis pathways.

- Neurotoxicity Assessment : Research on 1-bromopropane, a structurally related compound, indicated significant neurotoxic effects in rats, including decreased grip strength and morphological changes in brain regions after prolonged exposure.

- Carcinogenicity Evaluation : The National Toxicology Program (NTP) has classified certain brominated compounds as confirmed animal carcinogens, raising concerns about their relevance to human health.

Comparative Analysis

The following table summarizes the biological activities and toxicological profiles of selected related compounds:

| Compound Name | Antibacterial Activity | Carcinogenic Potential | Neurotoxic Effects |

|---|---|---|---|

| This compound | Moderate | Possible | Yes |

| 1-Bromopropane | Significant | Confirmed | Yes |

| 4-Bromo-3-(propane-1-sulfonyl)benzene | Moderate | Possible | Limited |

Scientific Research Applications

Medicinal Chemistry

1-Bromo-4-(3-bromo-propane-1-sulfonyl)-benzene has shown promise in the development of pharmaceuticals, particularly as an antibacterial agent. Its mechanism involves:

- Inhibition of Bacterial Enzymes : The compound can inhibit enzymes involved in folic acid synthesis, disrupting bacterial growth and replication. This makes it a candidate for antibiotic development.

Materials Science

The compound is also explored for its applications in creating specialty chemicals and materials, such as:

- Polymers : It can serve as a building block in polymer synthesis, contributing unique properties to the final material.

- Surfactants : Its sulfonyl group enhances surface activity, making it suitable for use in surfactants .

Case Study 1: Antibacterial Activity

Research has demonstrated that derivatives of sulfonyl compounds exhibit significant antibacterial properties. Studies involving this compound have indicated its effectiveness against various bacterial strains, highlighting its potential as a lead compound for new antibiotics.

Case Study 2: Polymer Development

In materials science, investigations into the use of this compound in synthesizing novel polymers have shown promising results. The unique properties imparted by the sulfonyl group have been linked to improved mechanical strength and thermal stability in polymer matrices.

Comparison with Similar Compounds

1-Bromo-3-(isopropylsulfonyl)benzene (CAS 70399-01-8)

- Structure : Bromine at the meta position and an isopropylsulfonyl group at the para position.

- Reactivity : The isopropyl group reduces steric hindrance compared to propane sulfonyl derivatives. Used in PRMT4 inhibitor synthesis via nucleophilic substitution .

- Applications : Medicinal chemistry due to sulfonyl’s role in enzyme inhibition.

1-Bromo-4-(isopropylsulfonyl)benzene (CAS 70399-02-9)

1-Bromo-3-(propane-2-sulfinyl)benzene (CAS 1345471-26-2)

- Structure : Sulfinyl (–SO–) instead of sulfonyl group.

- Reactivity: Sulfinyl groups are less electron-withdrawing, altering aromatic electrophilic substitution patterns. Potential chiral intermediate .

Brominated Aromatics with Aliphatic Chains

1-Bromo-4-[(1E)-3-bromo-1-propen-1-yl]benzene (CAS 124854-99-5)

1-Bromo-4-(2-chloro-2-methylpropyl)benzene

- Structure : Chlorinated branched alkyl chain.

- Reactivity : The tertiary chloro group is less reactive toward nucleophilic substitution than primary bromine, favoring radical pathways .

Derivatives with Cyclohexyl or Fluorinated Groups

1-Bromo-4-(trans-4-n-propylcyclohexyl)benzene (CAS ST04120)

1-Bromo-4-(trifluoromethoxy)benzene

- Structure : Trifluoromethoxy (–OCF₃) as a strong electron-withdrawing group.

- Applications : Synthesis of bioactive molecules; patented green synthesis methods improve efficiency .

Comparative Data Table

Research Findings and Trends

- Reactivity: The target compound’s dual bromine atoms allow sequential functionalization, contrasting with mono-brominated analogues (e.g., ). Its sulfonyl group enhances stability but may reduce solubility in nonpolar solvents compared to alkyl or cyclohexyl derivatives .

- Synthetic Utility : Compounds like 1-bromo-4-(2-iodo-3-thienyl)benzene () highlight the importance of halogen positioning in regioselective coupling, a feature shared with the target compound .

- Safety : Brominated aromatics often require careful handling due to toxicity (e.g., reproductive harm warnings for 3-bromo-1-phenylpropane in ) .

Preparation Methods

Preparation of 1-Bromo-4-(3-bromopropyl)benzene Intermediate

Before sulfonylation, the key intermediate 1-Bromo-4-(3-bromopropyl)benzene is synthesized as a precursor.

Method A: Halogenation of 3-(4-bromophenyl)propan-1-ol

- Starting from 3-(4-bromophenyl)propan-1-ol, treatment with thionyl chloride in N,N-dimethylformamide (DMF) at 0–20 °C for 19 hours converts the alcohol to the corresponding chloride (1-Bromo-4-(3-chloropropyl)benzene), which can be further converted to the bromide by halide exchange if needed.

- Workup involves quenching with water, extraction with diethyl ether, drying, and purification by flash chromatography, yielding the product with 99% yield and high purity.

Method B: Direct Alkylation Using 1-Bromopropane

- Under nitrogen atmosphere, p-dibromobenzene reacts with 1-bromopropane in the presence of zinc chloride, magnesium powder, and iron(III) acetylacetonate catalyst in anhydrous tetrahydrofuran (THF) at 40–60 °C for 8 hours.

- Workup includes aqueous quenching, solvent recovery, washing, drying, and vacuum distillation, yielding 1-Bromo-4-propylbenzene with 85% yield.

- This method can be adapted to introduce the 3-bromopropyl side chain by further bromination steps.

| Parameter | Method A (Thionyl Chloride) | Method B (Alkylation) |

|---|---|---|

| Starting Material | 3-(4-bromophenyl)propan-1-ol | p-Dibromobenzene, 1-bromopropane |

| Reagents | Thionyl chloride, DMF | ZnCl2, Mg, Fe(acac)3, THF |

| Temperature | 0–20 °C | 40–60 °C |

| Reaction Time | 19 h | 8 h |

| Yield | 99% | 85% |

| Purification | Flash chromatography | Vacuum distillation |

Introduction of the Sulfonyl Group (Sulfonylation)

The sulfonyl group is introduced typically by esterification or sulfonation reactions involving sulfonyl chlorides or sulfonic acid derivatives.

- A compound bearing the 3-bromopropyl side chain is reacted with a sulfoacid esterification reagent in the presence of acid-binding agents and 4-Dimethylaminopyridine (DMAP) catalyst in an organic solvent at 0–80 °C.

- After completion, the reaction mixture is washed sequentially with acid aqueous solution and distilled water, dried, and concentrated under reduced pressure to afford the crude sulfonylated product.

- The crude product is purified by recrystallization from short-chain ether solvents at −10 to 50 °C to yield a white solid of high purity.

Final Bromination and Purification

- The refined sulfonyl intermediate is dissolved in a polar aprotic solvent (e.g., acetone or dimethylformamide).

- Alkali metal bromide (e.g., lithium bromide) is added, and the mixture is refluxed at 30–100 °C for several hours to introduce the bromine atom at the 3-position of the propyl sulfonyl chain.

- Post-reaction, the solvent is removed under reduced pressure, and the residue is extracted with an organic solvent, washed with water, dried, and concentrated to yield the final product.

Detailed Stepwise Preparation Summary

| Step | Reaction Description | Conditions | Key Reagents | Product Purity/Yield |

|---|---|---|---|---|

| 1 | Alkylation/Substitution to form 3-bromopropylbenzene | 30–100 °C, organic solvent, base | 3-bromopropanol, phenol, base | Intermediate purified by filtration and concentration |

| 2 | Sulfonylation of alkyl side chain | 0–80 °C, DMAP catalyst | Sulfoacid esterification reagent | Crude product purified by recrystallization |

| 3 | Bromination of sulfonylated intermediate | 30–100 °C, polar aprotic solvent | Alkali metal bromide (LiBr) | Final product purity >99.5% (HPLC) |

Research Findings and Notes

- The preparation method developed avoids the use of highly toxic reagents like carbon tetrabromide and harsh purification techniques such as column chromatography and high-temperature distillation, making it suitable for industrial scale-up.

- The sulfonyl intermediate is a solid amenable to recrystallization, which simplifies purification and improves yield and purity.

- The final bromination step is efficient, yielding the product with over 99.5% purity and high yield (~99.5% in examples).

- Reaction conditions are mild, and raw materials such as phenol and halopropanol are inexpensive and readily available.

- The process is designed to minimize side reactions and product degradation, critical for maintaining high purity.

Comparative Analysis of Preparation Methods

| Aspect | Traditional Method (Literature) | Improved Method (Patent CN111018678A) |

|---|---|---|

| Reagents | Carbon tetrabromide, triphenylphosphine | Phenol, 3-bromopropanol, alkali metal bromide |

| Reaction Conditions | Anhydrous, high temperature | Mild temperature, organic solvents |

| Purification | Column chromatography, reduced pressure distillation | Recrystallization, filtration |

| Product Purity | Moderate (<99%) | High (>99.5%) |

| Suitability for Industrial Use | Low due to toxicity and complex purification | High due to mild conditions and simple purification |

| Yield | Moderate | High (~99.5%) |

Q & A

Q. What are the optimized synthetic routes for 1-Bromo-4-(3-bromo-propane-1-sulfonyl)-benzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sulfonylation followed by bromination. A two-step approach is recommended:

Sulfonylation: React 4-bromobenzene with propane-1-sulfonyl chloride under Friedel-Crafts conditions (AlCl₃ catalyst, anhydrous CH₂Cl₂, 0–25°C) .

Bromination: Treat the intermediate with bromine (Br₂) in CCl₄ or CHCl₃, using FeBr₃ as a catalyst (40–60°C, 12–24 hrs) .

Critical Factors:

- Excess bromine (>1.5 equiv.) improves yield but risks over-bromination.

- Solvent polarity affects regioselectivity; non-polar solvents favor para-substitution .

Yield Optimization: - Lab-scale yields: 60–75% (step 1), 50–65% (step 2) .

- Purity can be enhanced via column chromatography (silica gel, hexane/EtOAc 8:2) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

- ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–7.8 ppm, doublet for para-substitution) and sulfonyl/bromine-induced deshielding .

- IR Spectroscopy: Confirm sulfonyl group (S=O stretch at ~1300–1350 cm⁻¹) and C-Br bonds (550–650 cm⁻¹) .

- X-ray Crystallography: Resolve structural ambiguities (e.g., sulfonyl group geometry) using SHELXL for refinement .

Data Interpretation Tips: - Compare experimental NMR shifts with DFT-calculated values to validate assignments .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of catalysts in sulfonylation and bromination steps?

Methodological Answer:

- Catalyst Screening: Test Lewis acids (AlCl₃ vs. FeCl₃) in sulfonylation. AlCl₃ provides higher electrophilic activation for sulfonyl chloride .

- Kinetic Analysis: Monitor bromination via GC-MS to identify intermediates (e.g., radical vs. ionic pathways) .

- Isotopic Labeling: Use D₂O quenching in NMR to trace protonation sites during sulfonylation .

Contradictions in Data: - FeBr₃ may cause partial sulfonyl group cleavage during bromination; use lower temperatures (40°C) to mitigate .

Q. How do computational models (DFT/MD) predict reactivity and regioselectivity in derivatives of this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to map electrostatic potential surfaces. Sulfonyl groups increase electron deficiency at the para position, directing electrophilic substitution .

- MD Simulations: Simulate solvent effects (e.g., CHCl₃ vs. DMF) on reaction pathways. Polar solvents stabilize transition states in bromination, reducing side products .

Validation: - Compare computed activation energies (ΔG‡) with experimental Arrhenius plots .

Q. How can researchers resolve contradictions in crystallographic data caused by dynamic disorder in the sulfonyl group?

Methodological Answer:

- Twinned Data Refinement: Use SHELXL’s TWIN/BASF commands to model disorder in sulfonyl conformers .

- Low-Temperature Crystallography: Collect data at 100 K to reduce thermal motion artifacts .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., Br···O contacts) influencing packing .

Q. Data Contradiction Analysis

Q. Why do different synthetic protocols report conflicting yields for the bromination step?

Root Causes:

- Impurity in Starting Material: Residual AlCl₃ from sulfonylation can deactivate FeBr₃. Pre-purify intermediates via recrystallization .

- Oxygen Sensitivity: Bromine radicals degrade in air; use Schlenk lines for moisture-sensitive steps .

Mitigation Strategies: - Standardize reaction monitoring (e.g., TLC at 30-min intervals) to track byproduct formation .

Q. Experimental Design for Scalability

Q. What adaptations are needed to transition from lab-scale synthesis to gram-scale production?

Methodological Adjustments:

- Continuous Flow Reactors: Replace batch bromination with flow systems to control exothermicity and improve mixing .

- Solvent Recycling: Implement distillation loops for CCl₄ recovery, reducing costs and waste .

Yield-Scale Relationship: - Lab-scale (1 g): 65% yield → Gram-scale (10 g): 55–60% due to heat transfer limitations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.